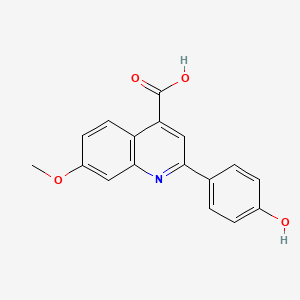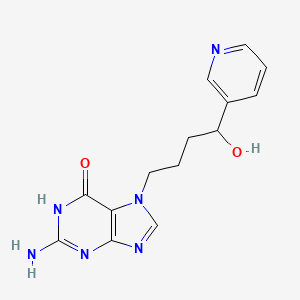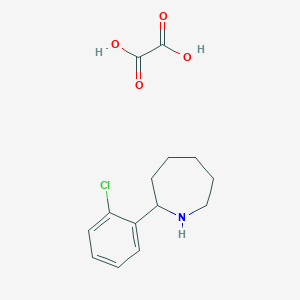
2-(2-Chlorophenyl)azepane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)azepane oxalate is a chemical compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound, and contains a chlorophenyl group attached to the azepane ring. This compound is often used in pharmaceutical research and testing due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)azepane oxalate typically involves the reaction of 2-chlorobenzylamine with caprolactam under specific conditions to form the azepane ring. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)azepane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)azepane oxalate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)azepane oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)azepane oxalate include:
- 2-(2-Chlorophenyl)azepane
- 2-(2-Chlorophenyl)hexahydroazepine
- 2-(2-Chlorophenyl)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its oxalate salt form, which can influence its solubility, stability, and reactivity. This unique form may enhance its suitability for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H18ClNO4 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)azepane;oxalic acid |
InChI |
InChI=1S/C12H16ClN.C2H2O4/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12;3-1(4)2(5)6/h3-4,6-7,12,14H,1-2,5,8-9H2;(H,3,4)(H,5,6) |
Clave InChI |
KOBLLFPQQJTCPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)

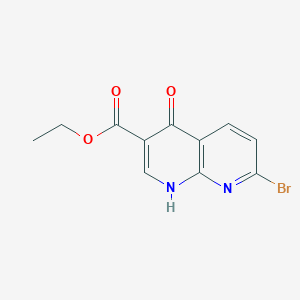
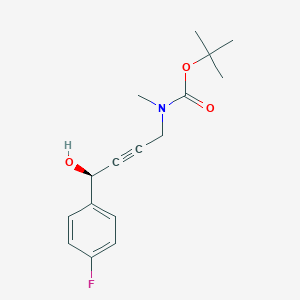
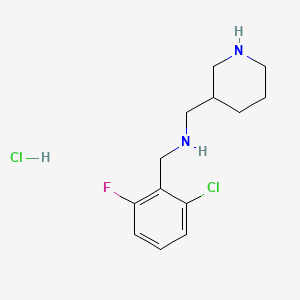
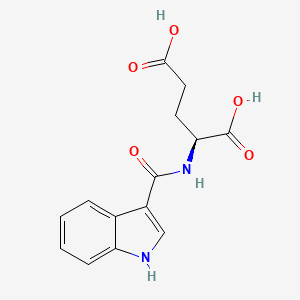
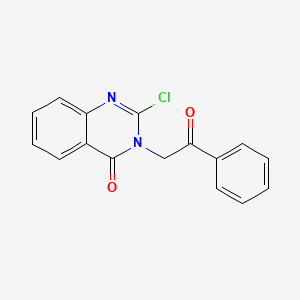


![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
